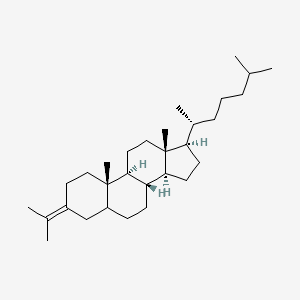
3-(Propan-2-ylidene)cholestane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-ylidene)cholestane is a derivative of cholestane, a saturated tetracyclic triterpene. This compound is characterized by the presence of a propan-2-ylidene group attached to the cholestane backbone. Cholestane and its derivatives are significant in various biochemical and industrial applications due to their structural similarity to cholesterol and other sterols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)cholestane typically involves the modification of cholestane through various organic reactions. One common method is the alkylation of cholestane with propan-2-ylidene reagents under controlled conditions. This process often requires the use of strong bases and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is achieved through techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-ylidene)cholestane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
Scientific Research Applications
3-(Propan-2-ylidene)cholestane has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sterols and their derivatives.
Biology: It is used in studies related to cell membrane structure and function due to its similarity to cholesterol.
Medicine: It is investigated for its potential role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: It is used in the production of various chemicals and materials, including lubricants and surfactants.
Mechanism of Action
The mechanism of action of 3-(Propan-2-ylidene)cholestane involves its interaction with biological membranes and enzymes. Its structural similarity to cholesterol allows it to integrate into cell membranes, affecting their fluidity and function. Additionally, it may interact with specific enzymes involved in sterol metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cholestane: The parent compound, which lacks the propan-2-ylidene group.
Cholestene: A derivative with a double bond in the cholestane structure.
Lanosterol: A sterol with a similar tetracyclic structure but different functional groups.
Uniqueness
3-(Propan-2-ylidene)cholestane is unique due to the presence of the propan-2-ylidene group, which imparts distinct chemical and physical properties. This modification can influence its reactivity and interactions with biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
61425-42-1 |
|---|---|
Molecular Formula |
C30H52 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-propan-2-ylidene-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H52/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-24-19-23(21(3)4)15-17-29(24,6)28(25)16-18-30(26,27)7/h20,22,24-28H,8-19H2,1-7H3/t22-,24?,25+,26-,27+,28+,29+,30-/m1/s1 |
InChI Key |
OSYYSUGKOSETFI-HBOBSPHKSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=C(C)C)C4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=C(C)C)C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















